5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
Description
Chemical Structure and Significance
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 875781-19-4) is a halogenated pyrazolopyridine derivative with a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position. The bromo and iodo substituents at positions 5 and 3 enhance its reactivity in cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science . The SEM group improves solubility and stability during synthetic processes, particularly in multi-step organic transformations .
Properties
IUPAC Name |
2-[(5-bromo-3-iodopyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrIN3OSi/c1-19(2,3)5-4-18-8-17-12-10(11(14)16-17)6-9(13)7-15-12/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZPPLQYJJEALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=N2)Br)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrIN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137842 | |
| Record name | 5-Bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-19-4 | |
| Record name | 5-Bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875781-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazolo[3,4-b]pyridine derivatives.
Bromination and Iodination:
Protection and Deprotection: The trimethylsilyl (TMS) group is introduced to protect the hydroxyl group during the reaction sequence. This is typically done using trimethylsilyl chloride (TMSCl) in the presence of a base.
Final Assembly: The final step involves the coupling of the protected intermediate with the ethoxy methyl group under suitable reaction conditions to yield the target compound.
Chemical Reactions Analysis
5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of kinase inhibitors and other bioactive molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Compounds derived from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine via Sonogashira coupling (e.g., 20b, 20c, 20d) exhibit ethynyl substituents instead of the SEM group. These analogs demonstrate distinct reactivity and physicochemical properties:
- 20b (5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine): Substitution with pyridinyl enhances π-stacking interactions, useful in kinase inhibitor design .
- 20c (5-bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine): Methoxy groups improve lipophilicity, influencing membrane permeability .
- 20d (5-bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine): Methyl groups increase steric bulk, affecting binding affinity .
Table 1: Substituent Effects on Key Properties
*Synthetic yield estimated based on SEM-protected analogs in .
Heterocyclic Core Variations
The pyrazolo[3,4-b]pyridine core differs from pyrrolo[2,3-b]pyridine (e.g., CAS: 1046831-94-0) in nitrogen positioning, altering electronic properties:
- Pyrrolo[2,3-b]pyridine : A single nitrogen in the fused ring reduces polarity, favoring blood-brain barrier penetration .
Table 2: Core Heterocycle Comparison
| Property | Pyrazolo[3,4-b]pyridine | Pyrrolo[2,3-b]pyridine |
|---|---|---|
| Nitrogen Atoms (Core) | 2 | 1 |
| LogP* | 3.1 (SEM-protected) | 2.8 (SEM-protected) |
| Synthetic Complexity | High | Moderate |
Protecting Group Strategies
The SEM group is compared to alternative protecting groups like tetrahydropyran (THP) and acetyl:
Biological Activity
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which have been extensively studied for their pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C13H18BrIN2OSi
- Molecular Weight : 453.19 g/mol
- CAS Number : 875781-19-4
The presence of bromine and iodine atoms in the molecular structure contributes to its reactivity and biological activity. The trimethylsilyl group enhances solubility and stability in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-b]pyridines are known inhibitors of various kinases, which play critical roles in cell signaling pathways that regulate cell growth and proliferation. This compound has shown potential as a selective inhibitor of tyrosine kinases involved in cancer progression .
- Anticancer Properties : Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. The halogen substituents (bromine and iodine) may enhance these effects by increasing the compound's interaction with cellular targets .
- Anti-inflammatory Effects : Some pyrazolo[3,4-b]pyridine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also have therapeutic applications in inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available pyrazolo[3,4-b]pyridine derivatives.
- Bromination and Iodination : The introduction of bromine and iodine is achieved through electrophilic aromatic substitution reactions.
- Protection and Deprotection : The trimethylsilyl (TMS) group is introduced to protect hydroxyl groups during the reaction sequence.
- Final Assembly : The final product is obtained by coupling the protected intermediate with an ethoxy methyl group under suitable conditions .
Case Studies
Several studies have investigated the biological effects of pyrazolo[3,4-b]pyridine derivatives:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a related pyrazolo[3,4-b]pyridine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in tumor growth .
Case Study 2: Anti-inflammatory Effects
Research demonstrated that another derivative reduced inflammation markers in animal models of arthritis. This suggests potential applications for treating inflammatory diseases through modulation of cytokine production .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for introducing aryl/heteroaryl groups at the 3-iodo position of this compound?
- Methodological Answer : The 3-iodo substituent is highly reactive in Pd-catalyzed cross-couplings. Use Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos as a ligand in toluene/EtOH under inert conditions (e.g., N₂). Pre-activate the catalyst at 100°C for 12 hours, and employ aryl/heteroaryl boronic acids in a 1:1 molar ratio. Purify via silica gel chromatography (heptane:EtOAc 7:3) to isolate products with ~70–80% yields .
Q. What strategies are effective for removing the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group without degrading the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : The SEM group can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes. Neutralize with aqueous NaHCO₃, extract with DCM, and purify via reverse-phase HPLC. Monitor deprotection by LC-MS to confirm retention of the core structure .
Q. How should researchers interpret conflicting H NMR signals in derivatives of this compound?
- Methodological Answer : Tautomerism in pyrazolo[3,4-b]pyridines can cause peak splitting or unexpected shifts. Use DMSO-d₆ as a solvent to stabilize tautomers and acquire NMR data for corroboration. For example, NH protons often appear as broad singlets near δ 12.4–12.5 ppm, while aromatic protons show coupling patterns (e.g., J = 2.1–2.2 Hz for fused rings) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow strict moisture control (P232, P233) and use inert gas purging (P231) during reactions. Wear anti-static gloves (P280) and work in a fume hood (P271). Avoid exposure to sparks (P210) and store in sealed containers at 2–8°C (P235) .
Advanced Research Questions
Q. Why do steric effects from the SEM group lead to regioselectivity challenges in nucleophilic substitutions?
- Methodological Answer : The bulky SEM group at N1 hinders nucleophilic attack at adjacent positions (e.g., C3 or C5). To mitigate this, use low-temperature conditions (−78°C) and polar aprotic solvents (DMF or THF) with strong bases (e.g., LDA). Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric maps .
Q. How can researchers resolve contradictory yields in Sonogashira reactions involving the 5-bromo substituent?
- Methodological Answer : Variable yields often arise from competing Glaser coupling (alkyne homo-coupling). Optimize by reducing CuI catalyst loading to 5 mol% and using PdCl₂(PPh₃)₂ with trimethylamine as a base. Monitor reaction progress via TLC and isolate products using flash chromatography with EtOAc:hexane gradients .
Q. What in vitro assays are suitable for evaluating kinase inhibition by SEM-protected pyrazolo[3,4-b]pyridines?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or CDK2). Prepare test compounds in DMSO (≤0.1% final concentration) and run dose-response curves (1 nM–10 µM). Compare IC₅₀ values with SEM-free analogs to assess the group’s impact on membrane permeability .
Q. How does the SEM group influence metabolic stability in preclinical pharmacokinetic studies?
- Methodological Answer : The SEM group increases lipophilicity (logP >3), enhancing plasma protein binding but reducing hepatic clearance. Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. For in vivo studies, administer IV/oral doses in rodents and measure SEM cleavage via bile-duct cannulation to track glucuronide metabolites .
Contradiction Analysis
- vs. 4 : reports Boc protection of NH groups using Boc₂O/Et₃N, while uses SEM for N1 protection. The choice depends on target reactivity: Boc is acid-labile and suitable for later deprotection, whereas SEM offers superior stability in cross-couplings .
- vs. 5 : emphasizes moisture sensitivity (P232), but describes aqueous workup steps. Resolve by strictly controlling water exposure during reactions (e.g., anhydrous solvents) and limiting aqueous phases to post-reaction quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
